Cas no 921820-85-1 (2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide)

2-(2-Acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a thiazole core functionalized with acetamide and phenylethyl groups. Its structural design combines a heterocyclic thiazole moiety with aromatic and amide functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound's well-defined molecular architecture allows for potential applications in targeting biological pathways, particularly in the development of enzyme inhibitors or receptor modulators. Its stability and synthetic accessibility further enhance its utility in research settings. The presence of both polar (amide) and hydrophobic (phenyl) groups may contribute to balanced solubility properties, facilitating its use in diverse experimental conditions. This compound is primarily of interest to researchers exploring novel bioactive molecules.
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide structure
921820-85-1 structure
商品名:2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
CAS番号:921820-85-1
MF:C15H17N3O2S
メガワット:303.379381895065
CID:5910710
PubChem ID:41227400

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide 化学的及び物理的性質

名前と識別子

    • 4-Thiazoleacetamide, 2-(acetylamino)-N-(2-phenylethyl)-
    • 2-(2-acetamidothiazol-4-yl)-N-phenethylacetamide
    • AKOS024628333
    • 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
    • 921820-85-1
    • F2202-1148
    • インチ: 1S/C15H17N3O2S/c1-11(19)17-15-18-13(10-21-15)9-14(20)16-8-7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,16,20)(H,17,18,19)
    • InChIKey: VOWWVJUUAHATPP-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(NCCC2=CC=CC=C2)=O)N=C1NC(C)=O

計算された属性

  • せいみつぶんしりょう: 303.10414797g/mol
  • どういたいしつりょう: 303.10414797g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 99.3Ų

じっけんとくせい

  • 密度みつど: 1.276±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.54±0.50(Predicted)

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2202-1148-2mg
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2202-1148-5mg
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2202-1148-30mg
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2202-1148-5μmol
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2202-1148-20mg
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2202-1148-10μmol
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2202-1148-25mg
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2202-1148-3mg
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2202-1148-15mg
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2202-1148-2μmol
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
921820-85-1 90%+
2μl
$57.0 2023-05-16

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide 関連文献

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 921820-85-1 and Product Name: 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide

The compound in question, identified by the CAS No. 921820-85-1, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research. The product name: 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide suggests a complex structure featuring a thiazole ring, an acetamide moiety, and an N-(2-phenylethyl) substituent. This arrangement not only makes it an intriguing subject for synthetic chemists but also opens up possibilities for its application in drug discovery and development.

Thiazole derivatives have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the acetamido group in this compound enhances its solubility and bioavailability, making it a promising candidate for further investigation. Moreover, the N-(2-phenylethyl) moiety introduces additional pharmacophoric features that could modulate its interactions with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacological motifs. The structure of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide aligns well with this trend, as it integrates elements from different chemical scaffolds. Such hybrid compounds often exhibit enhanced potency and reduced toxicity compared to traditional single-target drugs.

In the context of current research, this compound has garnered attention due to its potential as a lead molecule for the development of novel therapeutic agents. Studies have shown that thiazole-based derivatives can interact with various enzymes and receptors involved in pathological processes. The acetamido group, in particular, has been identified as a key pharmacophore in several successful drugs, contributing to their efficacy and safety profiles.

The N-(2-phenylethyl) substituent further enriches the structural diversity of this compound, allowing for fine-tuning of its pharmacokinetic properties. This flexibility is crucial for optimizing drug-like characteristics such as metabolic stability, membrane permeability, and binding affinity. Computational modeling and virtual screening techniques have been employed to explore the binding interactions of this compound with potential targets, providing valuable insights into its mechanism of action.

One of the most compelling aspects of this compound is its potential application in addressing multifaceted diseases. Modern medicine increasingly relies on combination therapies to combat complex conditions like cancer and neurodegenerative disorders. The multifunctional nature of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide suggests that it could serve as a foundation for such combination strategies.

Furthermore, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step process involves strategic functional group transformations and precise regioselective modifications. These synthetic methodologies not only highlight the ingenuity of modern chemical techniques but also pave the way for the production of other structurally related compounds.

The biological evaluation of this compound has already yielded promising results. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with inflammation and cell proliferation. These preliminary findings are encouraging and warrant further investigation through preclinical studies. Such studies will provide a more comprehensive understanding of its therapeutic potential and safety profile.

The development of new drugs is a lengthy and resource-intensive process, but compounds like 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide offer hope by bridging the gap between laboratory discoveries and clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the identification and optimization of promising candidates.

In conclusion, the compound with CAS No. 921820-85-1 represents a significant advancement in pharmaceutical research. Its unique structure combines multiple pharmacophoric elements that make it a versatile tool for drug discovery. With ongoing studies exploring its biological activities and synthetic pathways, this molecule holds great promise for contributing to future medical breakthroughs.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司